molecular formula C9H9Cl2FN2 B1373405 3-Amino-6-fluoroquinoline dihydrochloride CAS No. 1266226-23-6

3-Amino-6-fluoroquinoline dihydrochloride

Cat. No.: B1373405
CAS No.: 1266226-23-6
M. Wt: 235.08 g/mol
InChI Key: SDKAPUVYEGMWGE-UHFFFAOYSA-N
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Description

3-Amino-6-fluoroquinoline dihydrochloride is a chemical compound with the molecular formula C9H9Cl2FN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the third position and a fluorine atom at the sixth position on the quinoline ring, along with two hydrochloride groups. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoroquinoline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 6-fluoroquinoline, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The resulting 3-amino-6-fluoroquinoline is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Amino-6-fluoroquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoroquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the proper functioning of these enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

  • 3-Amino-7-fluoroquinoline dihydrochloride
  • 4-Amino-6-fluoroquinoline
  • 4-Amino-7-fluoroquinoline

Comparison: 3-Amino-6-fluoroquinoline dihydrochloride is unique due to the specific positioning of the amino and fluorine groups on the quinoline ring. This positioning affects its chemical reactivity and biological activity. Compared to its analogs, such as 3-Amino-7-fluoroquinoline dihydrochloride, the compound exhibits different reactivity patterns and biological effects, making it a valuable compound for specific research applications .

Properties

IUPAC Name

6-fluoroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAPUVYEGMWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 2
3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 3
3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 4
3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-6-fluoroquinoline dihydrochloride

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